molecular formula C8H14O4 B1590828 Tert-butyl ethyl oxalate CAS No. 50624-94-7

Tert-butyl ethyl oxalate

Cat. No.: B1590828
CAS No.: 50624-94-7
M. Wt: 174.19 g/mol
InChI Key: ZFGBGKKWENABEC-UHFFFAOYSA-N
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Description

Tert-butyl ethyl oxalate is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a sweet, fruity odor. This compound is used in various applications, including as a solvent, a reagent for organic synthesis, and a catalyst for certain reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl ethyl oxalate can be synthesized through the esterification of oxalic acid with tert-butyl alcohol and ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants and the removal of water to shift the equilibrium towards ester formation. The use of efficient distillation techniques ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl ethyl oxalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxalic acid, tert-butyl alcohol, and ethanol.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products:

Scientific Research Applications

Tert-butyl ethyl oxalate has several scientific research applications:

Comparison with Similar Compounds

    Ethyl oxalate: Similar ester but lacks the tert-butyl group.

    Tert-butyl oxalate: Similar ester but lacks the ethyl group.

    Di-tert-butyl oxalate: Contains two tert-butyl groups instead of one tert-butyl and one ethyl group.

Uniqueness: Tert-butyl ethyl oxalate is unique due to the presence of both tert-butyl and ethyl groups, which provide a balance of steric hindrance and reactivity. This combination makes it a versatile reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

2-O-tert-butyl 1-O-ethyl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5-11-6(9)7(10)12-8(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGBGKKWENABEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562600
Record name tert-Butyl ethyl ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50624-94-7
Record name tert-Butyl ethyl ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl ethyl oxalate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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